molecular formula C16H12Cl2N2O B2781401 2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone CAS No. 69123-64-4

2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone

Cat. No.: B2781401
CAS No.: 69123-64-4
M. Wt: 319.19
InChI Key: VZBXCRKGTDNCGQ-UHFFFAOYSA-N
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Description

2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone typically involves multi-step organic reactions. A common route might include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.

    Introduction of the chloromethyl group: This step might involve chloromethylation reactions using reagents like formaldehyde and hydrochloric acid.

    Substitution reactions:

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, potentially affecting the chloromethyl group.

    Reduction: Reduction reactions could target the quinazolinone core or the aromatic rings.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloromethyl)-3-phenylquinazolinone
  • 2-(bromomethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone
  • 2-(chloromethyl)-3-(4-methylphenyl)-4(3H)-quinazolinone

Uniqueness

2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone might be unique in its specific substitution pattern, which could confer distinct chemical and biological properties compared to other quinazolinone derivatives.

Properties

IUPAC Name

2-(chloromethyl)-3-(4-chloro-2-methylphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O/c1-10-8-11(18)6-7-14(10)20-15(9-17)19-13-5-3-2-4-12(13)16(20)21/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBXCRKGTDNCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2C(=NC3=CC=CC=C3C2=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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